![molecular formula C12H18N2O3 B2769285 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one CAS No. 2361655-84-5](/img/structure/B2769285.png)
2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one, also known as DPA-714, is a compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in the brain and other tissues. In
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is through its selective binding to the translocator protein (TSPO), which is expressed in the brain and other tissues. TSPO is involved in the regulation of mitochondrial function, oxidative stress, and inflammation. By binding to TSPO, 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one modulates these processes, leading to its therapeutic effects. The exact mechanism of action of 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is still under investigation, but it is believed to involve the regulation of intracellular calcium levels, the modulation of mitochondrial function, and the regulation of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular calcium levels, the regulation of mitochondrial function, the reduction of oxidative stress, the modulation of inflammatory cytokines, and the induction of apoptosis in cancer cells. These effects are mediated through its binding to TSPO, which is involved in the regulation of these processes.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one has several advantages for lab experiments, including its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to its use, including its high cost, the complexity of its synthesis, and the lack of standardized protocols for its use in lab experiments.
Orientations Futures
There are several future directions for the research and development of 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one, including the investigation of its therapeutic potential in other medical conditions, the optimization of its synthesis method, the development of standardized protocols for its use in lab experiments, and the exploration of its potential as a diagnostic tool for neurodegenerative diseases. Additionally, there is a need for further research into the mechanism of action of 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one, which could lead to the development of more effective and targeted therapies for a variety of medical conditions.
Conclusion
In conclusion, 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is a compound with significant potential for therapeutic applications in a variety of medical conditions. Its selective binding to TSPO and its ability to modulate intracellular calcium levels, mitochondrial function, and inflammatory cytokines make it a promising candidate for the treatment of neurodegenerative diseases, cancer, and inflammatory disorders. While there are limitations to its use in lab experiments, there are also opportunities for further research and development to optimize its synthesis, standardize its protocols, and explore its potential as a diagnostic tool.
Méthodes De Synthèse
The synthesis of 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one involves several steps, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1,3-diaminopropane, followed by cyclization with acetylacetone and reaction with propionic anhydride. The final product is obtained after purification by column chromatography. The synthesis of 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
Applications De Recherche Scientifique
2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. In neurodegenerative diseases, 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one has been shown to have neuroprotective effects by reducing inflammation and oxidative stress, which are major contributors to neuronal damage. In cancer, 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and reducing angiogenesis. In inflammatory disorders, 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one has been shown to reduce inflammation and pain by modulating the immune response.
Propriétés
IUPAC Name |
2,2-dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-9(15)14-7-5-12(6-8-14)13-10(16)11(2,3)17-12/h4H,1,5-8H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMWIPFYUZNWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2(O1)CCN(CC2)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide](/img/structure/B2769202.png)
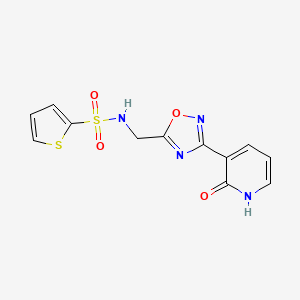
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2769209.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)
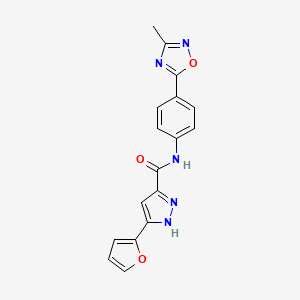
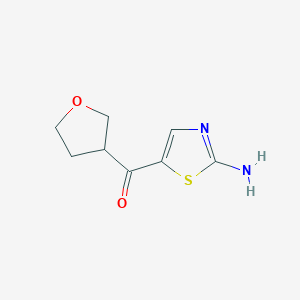
![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)
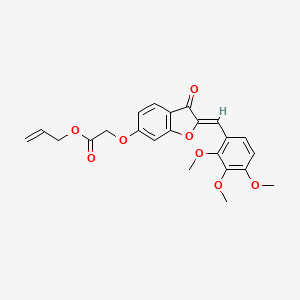

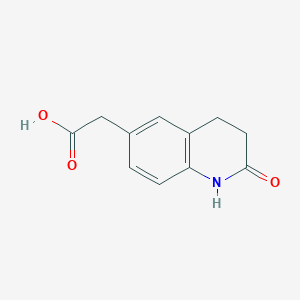
![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)
